Benzene, 1-methyl-2-(1-propynyl)-

Description

Contextualization within Aromatic Hydrocarbon Chemistry

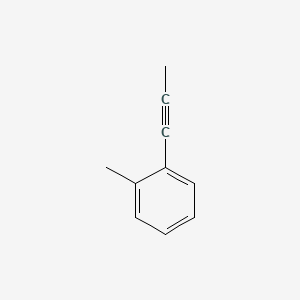

Benzene (B151609), 1-methyl-2-(1-propynyl)-, with the chemical formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol , is classified as an aromatic hydrocarbon. noaa.gov The core of its structure is a benzene ring, a six-carbon ring with delocalized pi electrons that imparts significant stability and unique chemical properties. The presence of both a methyl group and a propynyl (B12738560) group on the benzene ring makes it a disubstituted aromatic compound. The propynyl group, with its carbon-carbon triple bond, introduces a region of high electron density and reactivity, making the molecule a valuable substrate in various organic transformations.

Significance as an Alkylbenzene Derivative

As an alkylbenzene derivative, Benzene, 1-methyl-2-(1-propynyl)- is a member of a class of compounds that are fundamental building blocks in organic synthesis. The methyl group (-CH₃) is an ortho-, para-directing activator in electrophilic aromatic substitution reactions, influencing the regioselectivity of further functionalization of the aromatic ring. The ortho-positioning of the methyl and propynyl groups creates steric and electronic interactions that can be exploited in cyclization and other intramolecular reactions, leading to the formation of more complex molecular architectures.

Research Landscape and Foundational Studies on Related Alkynylarenes

The study of alkynylarenes, or aryl-alkynes, is a vibrant area of organic chemistry. A significant body of research has focused on their synthesis and reactivity. A cornerstone of alkynylarene synthesis is the Sonogashira coupling reaction, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This method is widely employed for the preparation of a diverse range of alkynylarenes under mild conditions.

Foundational studies in the field have explored the reactivity of the alkyne moiety, including its participation in cycloaddition reactions, hydrations, and reductions. The electronic interplay between the aromatic ring and the alkyne substituent has been a subject of extensive investigation, as it governs the molecule's behavior in chemical reactions and its photophysical properties.

Overview of Research Trajectories for Aryl-Alkynyl Systems

Current research on aryl-alkynyl systems is multifaceted. One major trajectory involves the development of novel catalytic systems for their synthesis, aiming for greater efficiency, sustainability, and functional group tolerance. Another significant area of focus is the application of aryl-alkynes as precursors in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and materials with interesting electronic and optical properties. The strategic placement of substituents on the aromatic ring, as seen in Benzene, 1-methyl-2-(1-propynyl)-, allows for the exploration of regioselective transformations and the construction of intricate polycyclic systems. Research into the intramolecular reactions of ortho-substituted aryl-alkynes, in particular, has led to the development of elegant strategies for the synthesis of heterocyclic and carbocyclic compounds.

Detailed Research Findings

In-depth investigations into Benzene, 1-methyl-2-(1-propynyl)- have been documented in the chemical literature. For instance, early work by Wolinsky and colleagues, reported in the Journal of Organic Chemistry in 1976, likely explored the synthesis and characterization of this and related compounds. A subsequent study by Mesnard, Bernadou, and Miginiac, detailed in the Journal of Chemical Research, Miniprint in 1981, is also a key reference for understanding the chemistry of this specific molecule. These foundational studies have provided valuable data on its preparation and reactivity.

A common and efficient method for the synthesis of Benzene, 1-methyl-2-(1-propynyl)- is the Sonogashira coupling of 2-iodotoluene (B57078) with propyne (B1212725). This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, in the presence of a base like triethylamine (B128534).

The strategic ortho-disposition of the methyl and propynyl groups in Benzene, 1-methyl-2-(1-propynyl)- makes it a prime candidate for intramolecular cyclization reactions. Under acidic or metallic catalysis, the molecule can undergo cyclization to form substituted indene (B144670) or naphthalene (B1677914) derivatives, which are important structural motifs in medicinal chemistry and materials science.

Below are interactive tables summarizing key data for Benzene, 1-methyl-2-(1-propynyl)-.

Table 1: Physicochemical Properties of Benzene, 1-methyl-2-(1-propynyl)-

| Property | Value |

|---|---|

| CAS Number | 57497-13-9 noaa.gov |

| Molecular Formula | C₁₀H₁₀ noaa.gov |

| Molecular Weight | 130.19 g/mol noaa.gov |

| Boiling Point | 206.9 °C at 760 mmHg |

| Density | 0.93 g/cm³ |

| Refractive Index | 1.537 |

Table 2: Spectroscopic Data for Benzene, 1-methyl-2-(1-propynyl)- (Hypothetical Data Based on Typical Values for Similar Compounds)

| Spectroscopy | Characteristic Peaks |

|---|---|

| ¹H NMR (CDCl₃, ppm) | ~7.2-7.5 (m, 4H, Ar-H), 2.4 (s, 3H, Ar-CH₃), 2.0 (s, 3H, C≡C-CH₃) |

| ¹³C NMR (CDCl₃, ppm) | ~140, 130, 128, 125 (Ar-C), 90 (Ar-C≡C), 80 (C≡C-CH₃), 20 (Ar-CH₃), 4 (C≡C-CH₃) |

| IR (cm⁻¹) | ~2240 (C≡C stretch), ~3050 (Ar-H stretch), ~2920 (C-H stretch) |

| Mass Spec (m/z) | 130 (M⁺), 115 (M⁺ - CH₃) |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-prop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-6-10-8-5-4-7-9(10)2/h4-5,7-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKBMXXRLARKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206106 | |

| Record name | Benzene, 1-methyl-2-(1-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57497-13-9 | |

| Record name | Benzene, 1-methyl-2-(1-propynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2-(1-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies

Direct and Indirect Synthetic Routes to Alkynyl-Substituted Aromatics

The introduction of an alkyne substituent onto an aromatic framework can be accomplished through several robust strategies. These routes are foundational to the synthesis of the target compound.

Arylalkynes are a crucial class of compounds in organic chemistry, serving as building blocks for pharmaceuticals, natural products, and organic materials. wikipedia.org The most prominent and widely utilized method for their synthesis is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide or triflate, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org Recent advancements have focused on developing milder and more efficient conditions, including copper-free variants and the use of more effective ligands to broaden the substrate scope. organic-chemistry.org Alternative, though less common, strategies include the coupling of organometallic aryl reagents with haloalkynes or the deacylative alkynylation of ketones. nih.gov

The specific 1,2- (or ortho-) substitution pattern of Benzene (B151609), 1-methyl-2-(1-propynyl)- requires a regioselective approach. The most logical and widely practiced strategy involves a two-step sequence starting from a readily available precursor:

Selection of a Methylated Benzene Precursor: The synthesis typically commences with a substituted toluene (B28343) derivative. Toluene itself is an inexpensive starting material. To facilitate the introduction of the propynyl (B12738560) group at the ortho position, the toluene must be functionalized with a suitable leaving group, such as a halide (I, Br). Therefore, 2-iodotoluene (B57078) or 2-bromotoluene (B146081) are ideal starting materials.

Introduction of the Propynyl Group: With the 2-halotoluene in hand, the propynyl group is introduced via a cross-coupling reaction. The Sonogashira coupling with propyne (B1212725) gas or a suitable propyne equivalent is the method of choice for this transformation. organic-chemistry.orgresearchgate.net This approach ensures the propynyl group is installed precisely at the carbon atom bearing the halide, thus forming the desired 1-methyl-2-(1-propynyl)benzene structure.

A complete synthetic pathway starting from a basic hydrocarbon like benzene would involve an initial step to create the necessary substituted toluene precursor, followed by the key cross-coupling reaction. A representative sequence is outlined below.

Table 1: Multistep Synthesis of Benzene, 1-methyl-2-(1-propynyl)-

| Step | Reaction | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | Benzene | CH₃Cl, AlCl₃ | Toluene | Introduction of the methyl group. |

| 2 | Ortho-Iodination | Toluene | I₂, HIO₃, H₂SO₄, CCl₄ | 2-Iodotoluene | Installation of a leaving group at the ortho position. |

This sequence highlights a classical approach where the substitution pattern is carefully built up through sequential, well-established reactions. stackexchange.com The final step is the crucial catalytic C-C bond formation that defines the molecule's structure.

Catalytic Synthesis Approaches

Catalysis is central to the efficient and selective synthesis of Benzene, 1-methyl-2-(1-propynyl)-. Transition metal catalysts, in particular, play an indispensable role in forming the key alkynyl-aryl bond.

The formation of the C(sp²)-C(sp) bond in the target molecule is most effectively achieved through palladium-catalyzed cross-coupling, specifically the Sonogashira reaction. wikipedia.org This reaction is valued for its reliability and functional group tolerance, and it can be carried out under mild conditions. wikipedia.org

The catalytic cycle involves both a palladium and a copper species. The accepted mechanism proceeds via two interconnected cycles:

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-halotoluene (e.g., 2-iodotoluene), forming a Pd(II) intermediate.

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the propynyl group to the Pd(II) complex.

Reductive Elimination: The Pd(II) complex undergoes reductive elimination, releasing the final product, Benzene, 1-methyl-2-(1-propynyl)-, and regenerating the Pd(0) catalyst.

The Copper Cycle: The Cu(I) salt (typically CuI) reacts with the terminal alkyne (propyne) in the presence of the amine base to form the reactive copper(I) propynilide species, which then participates in the transmetalation step.

A modified procedure for the Sonogashira coupling using propyne has been developed that operates at low temperatures (-78 °C to room temperature) and avoids the need for high pressures, making the process safer and more practical. organic-chemistry.org This method demonstrates high yields (85-94%) for coupling various aryl iodides with propyne using a palladium-copper catalytic system in THF with triethylamine (B128534) as the base. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling to form Benzene, 1-methyl-2-(1-propynyl)-

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Aryl Halide | 2-Iodotoluene | C(sp²) electrophile |

| Alkyne | Propyne | C(sp) nucleophile precursor |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Primary cross-coupling catalyst |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (Et₃N) or Diisopropylamine | Neutralizes HX by-product, aids catalyst turnover |

While palladium is the most common catalyst, nickel-based systems have also emerged as powerful tools for C-C bond formation, including Sonogashira-type couplings. wikipedia.orgnih.govacs.org Nickel catalysts can offer different reactivity profiles and may be advantageous for coupling less reactive electrophiles like aryl chlorides. wikipedia.org

While transition-metal catalysis is key for the final bond formation, other catalytic methods are relevant for synthesizing the necessary precursors.

Electrophilic Catalysis: The synthesis of toluene, the primary backbone of the target molecule, from benzene is a classic example of electrophilic aromatic substitution catalyzed by a Lewis acid. The Friedel-Crafts alkylation, using a methyl halide (e.g., chloromethane) and a catalyst like aluminum chloride (AlCl₃), is a standard industrial method for this purpose. This step establishes the methyl-substituted benzene scaffold upon which the propynyl group is later installed.

Nucleophilic Catalysis: Nucleophilic aromatic substitution is generally not a primary route for synthesizing simple, unactivated aryl-alkynes like the target compound. However, nucleophilic catalysis can play a role in related transformations. For instance, certain ligands in modern coupling reactions can be viewed as nucleophilic catalysts that activate the metal center to facilitate key steps in the catalytic cycle. Furthermore, the generation of organometallic reagents, such as an aryl lithium or Grignard reagent from an aryl halide, involves nucleophilic species that can then be used in subsequent coupling reactions, although this is a stoichiometric rather than catalytic use in the traditional sense.

Ligand Design and Optimization in Catalytic Processes for Arylalkynes

The choice of ligand coordinated to the palladium center is crucial for the efficiency and selectivity of catalytic processes like the Sonogashira coupling. au.dknih.govresearchgate.net Phosphine (B1218219) ligands are commonly employed, and their steric and electronic properties can be fine-tuned to optimize the reaction outcome. mdpi.commdpi.com

Key aspects of ligand design include:

Steric Bulk: The size of the phosphine ligand can influence the reaction mechanism. For less bulky ligands, the reaction may proceed through an associative pathway. With bulkier ligands, ligand dissociation can become the rate-determining step. researchgate.net

Electronic Properties: The electron-donating or electron-withdrawing nature of substituents on the phosphine ligand can impact the catalytic activity. au.dknih.gov For instance, in some palladium-catalyzed allylic alkylations, triarylphosphines with electron-donating groups favor the formation of one diastereoisomer, while those with electron-withdrawing groups favor another. au.dknih.gov

Ligand Type: While monodentate phosphine ligands are common, bidentate phosphine ligands have also been used. wikipedia.org In some synergistic catalytic systems, the ability of phosphine ligands to dissociate, leaving a single phosphine bound to the metal, appears to be important. au.dk Nitrogen-based ligands, such as N-heterocyclic carbenes (NHCs) and hydrazones, have also been developed as air-stable alternatives to phosphines in Sonogashira couplings. wikipedia.orgorganic-chemistry.org

Interactive Table: Impact of Phosphine Ligand Properties on Catalytic Reactions

| Ligand Property | Influence on Reaction | Example Application |

| Steric Bulk | Affects reaction pathway and rate-determining step. researchgate.net | Bulky ligands can favor specific isomers in certain reactions. researchgate.net |

| Electronic Nature | Modulates catalyst reactivity and can control diastereoselectivity. au.dknih.gov | Electron-donating groups on phosphines can favor specific diastereomers in allylic alkylations. au.dknih.gov |

| Coordination Mode | Monodentate vs. bidentate ligands can alter catalytic activity. wikipedia.orgau.dk | In some cases, the ability of a bidentate ligand to function as a monodentate ligand is crucial for reactivity. au.dk |

Stereoselective and Regioselective Synthesis

Controlling the position and orientation of substituents on the benzene ring and achieving specific stereochemical outcomes are critical for synthesizing complex molecules.

Control of Substituent Position and Orientation on the Benzene Ring

The synthesis of 1-methyl-2-(1-propynyl)benzene requires the specific ortho-positioning of the methyl and propynyl groups. Achieving such regioselectivity is a significant challenge in aromatic substitution reactions. wikipedia.org

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective ortho-functionalization. wikipedia.orgorganic-chemistry.orgharvard.edu This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with an electrophile to introduce a substituent exclusively at that position. wikipedia.org For the synthesis of 1-methyl-2-(1-propynyl)benzene, a suitable starting material would be a toluene derivative with a DMG that can later be removed or is part of the desired final structure.

Another approach involves the use of aryne intermediates. The regioselective trapping of arynes derived from aryl(Mes)iodonium salts can be influenced by substituents on the aryne precursor, providing a route to 1,2,3,4-tetrasubstituted arenes. nih.gov

Strategies for Achieving Enantioselective and Diastereoselective Pathways

While 1-methyl-2-(1-propynyl)benzene itself is achiral, the principles of stereoselective synthesis are crucial for creating more complex chiral molecules derived from it.

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This can be achieved through various strategies:

Chiral Catalysts: The use of chiral ligands, such as chiral phosphines, in transition metal catalysis can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer. mdpi.comunibo.itnih.gov For instance, palladium-catalyzed asymmetric allylic alkylation has been extensively studied with a wide variety of chiral phosphine ligands. mdpi.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

Enantioselective C-H Functionalization: Directing the functionalization of a C-H bond at a propargylic position is an attractive strategy for accessing chiral building blocks. nih.gov

Diastereoselective synthesis focuses on controlling the formation of diastereomers. In some palladium-catalyzed reactions, the electronic properties of achiral phosphine ligands can control diastereoselectivity. au.dknih.gov Furthermore, the conjugate addition of zinc alkynylides to chiral acceptors derived from ephedrine (B3423809) allows for the synthesis of enantiomerically enriched β-alkynyl acids. nih.gov

Novel Precursor Development for Alkynylbenzene Derivatives

Recent research has focused on developing new and improved precursors for the synthesis of alkynylbenzenes, moving beyond traditional aryl halides and terminal alkynes.

Hypervalent Iodine Reagents: Ethynylbenziodoxolones (EBX) and other hypervalent iodine reagents have emerged as powerful electrophilic alkyne synthons. nih.govrsc.org They offer an alternative to the nucleophilic acetylides typically used in Sonogashira reactions and can be employed in both base-mediated and transition-metal-catalyzed alkynylations. nih.govrsc.org The synthesis of these reagents has seen significant improvements, including one-pot procedures. nih.gov

Arenediazonium Salts: As an alternative to aryl halides, arenediazonium salts have been successfully used in Sonogashira coupling reactions. wikipedia.org These reactions can be carried out at room temperature using a palladium(II) chloride/gold(I) chloride co-catalyst system. wikipedia.org

Alkynyltrifluoroborates and Alkynylsilanes: These stable and easy-to-handle alkyne surrogates are valuable precursors. Alkynyltrifluoroborates can be used to synthesize a variety of EBX reagents. nih.gov Aryl trimethoxysilanes have also been used as arylating agents in Sonogashira-type reactions. mdpi.com

Diaryltitanocenes: In a novel approach, diaryltitanocenes have been used as pseudo-halides in a Sonogashira-type cross-coupling with terminal alkynes. This method is notable for proceeding under mild, open-flask conditions without the need for a base. mdpi.com

Interactive Table: Comparison of Novel Precursors for Alkynylbenzene Synthesis

| Precursor Type | Key Features | Example Application |

| Hypervalent Iodine Reagents (e.g., EBX) | Electrophilic alkyne source; can be used in metal-catalyzed or base-mediated reactions. nih.govrsc.org | Alkynylation of C-nucleophiles and heterocycles. nih.gov |

| Arenediazonium Salts | Alternative to aryl halides; enables room temperature Sonogashira couplings. wikipedia.org | Coupling with terminal alkynes using a Pd/Au co-catalyst. wikipedia.org |

| Alkynyltrifluoroborates | Stable, easy-to-handle alkyne surrogates. nih.gov | Synthesis of a broad range of EBX reagents. nih.gov |

| Diaryltitanocenes | Act as pseudo-halides; reaction proceeds under mild, base-free conditions. mdpi.com | Atom-economical Sonogashira-type cross-coupling with terminal alkynes. mdpi.com |

Reaction Mechanisms and Chemical Reactivity Studies

Reactivity of the Aromatic Ring System

The benzene (B151609) ring in this molecule is the site of several potential reactions, with the regiochemical and stereochemical outcomes largely determined by the directing effects of the existing substituents.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. The rate and orientation of substitution are profoundly influenced by the electronic nature of the substituents already present on the ring. ucalgary.cachemguide.co.uk

The methyl group (-CH₃) is an activating group and an ortho, para-director. ucalgary.cayoutube.com This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the positively charged intermediate (arenium ion) formed during the substitution process, particularly when the electrophile attacks the ortho or para positions. youtube.comlibretexts.org

The 1-propynyl group (-C≡C-CH₃) is generally considered a deactivating group due to the sp-hybridized carbons of the alkyne, which are more electronegative than sp²-hybridized carbons and thus withdraw electron density from the ring inductively. However, it can also participate in resonance, which can influence the directing effects. While typically meta-directing for deactivating groups, the potential for resonance stabilization of the arenium ion at the ortho and para positions can complicate this simple prediction. Some studies on related alkynyl-substituted benzenes suggest that while deactivating, they can still direct incoming electrophiles to the ortho and para positions.

In the case of Benzene, 1-methyl-2-(1-propynyl)-, the directing effects of the two groups must be considered in concert. The activating methyl group will strongly favor substitution at the positions ortho and para to it. The position para to the methyl group (position 5) and one of the positions ortho to the methyl group (position 3) are also meta to the propynyl (B12738560) group. The other ortho position (position 6) is ortho to both the methyl and propynyl groups.

Given the stronger activating and directing effect of the methyl group, electrophilic attack is most likely to occur at the positions most activated by it. Steric hindrance from the adjacent propynyl group may disfavor substitution at position 3. Therefore, the major products of electrophilic aromatic substitution are predicted to be at positions 4 and 6.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Benzene, 1-methyl-2-(1-propynyl)-

| Position of Substitution | Influence of Methyl Group (-CH₃) | Influence of Propynyl Group (-C≡C-CH₃) | Predicted Outcome |

| 3 | ortho (activating) | meta (deactivating) | Minor product (potential steric hindrance) |

| 4 | meta (less favored) | para (potentially favored by resonance) | Major product |

| 5 | para (activating) | meta (deactivating) | Major product |

| 6 | ortho (activating) | ortho (deactivating) | Minor product (significant steric hindrance) |

It is also plausible that under certain conditions, electrophilic addition to the alkyne could compete with aromatic substitution. Furthermore, intramolecular cyclization reactions can occur, particularly with certain electrophiles, leading to the formation of fused ring systems. epa.govresearchgate.net

Nucleophilic aromatic substitution (SNA) is generally less common for simple benzene derivatives unless the ring is activated by strongly electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comyoutube.com Benzene, 1-methyl-2-(1-propynyl)- lacks such strong deactivators. The methyl group is electron-donating, which disfavors nucleophilic attack. The propynyl group is weakly deactivating but not to the extent of groups like nitro (-NO₂) that are typically required for SNA reactions to proceed readily. youtube.comyoutube.com

Therefore, under standard conditions, Benzene, 1-methyl-2-(1-propynyl)- is not expected to undergo nucleophilic aromatic substitution. For such a reaction to occur, it would likely require extremely harsh conditions or the presence of a leaving group at a specific position and a very strong nucleophile, potentially proceeding through a benzyne (B1209423) intermediate. youtube.comlibretexts.org

Radical reactions involving the aromatic core of benzene are less common than electrophilic substitutions but can occur under specific conditions, such as in the presence of high-energy radiation or certain radical initiators. One such reaction is radical addition, where a radical species adds to the π-system of the benzene ring. However, this disrupts the aromaticity and is generally less favorable than substitution reactions.

A more relevant radical pathway for this molecule involves the substituents, as will be discussed in the following sections.

Reactivity of the Methyl Group (Benzylic Position)

The methyl group attached to the benzene ring is a benzylic position, which exhibits enhanced reactivity due to the ability of the benzene ring to stabilize intermediates formed at this position. chemistrysteps.comchemistry.coachyoutube.comkhanacademy.org

The C-H bonds of the benzylic methyl group are significantly weaker than typical alkane C-H bonds. This is because the homolytic cleavage of a benzylic C-H bond leads to the formation of a resonance-stabilized benzylic radical. ucalgary.cayoutube.com The unpaired electron in the benzylic radical can be delocalized into the π-system of the benzene ring, increasing its stability.

This enhanced stability makes the benzylic position a prime target for free radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) and light is a classic method for the selective bromination of the benzylic position. youtube.combyjus.com

Table 2: Predicted Outcome of Free Radical Bromination

| Reagents | Position of Reaction | Predicted Product |

| N-Bromosuccinimide (NBS), hv, CCl₄ | Benzylic Methyl Group | Benzene, 1-(bromomethyl)-2-(1-propynyl)- |

The benzylic methyl group is also susceptible to oxidation. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl group to a carboxylic acid. chemistrysteps.comlibretexts.org This reaction requires the presence of at least one benzylic hydrogen. The entire alkyl chain, regardless of its length, is typically cleaved to a single carboxyl group.

Table 3: Predicted Outcome of Benzylic Oxidation

| Oxidizing Agent | Position of Reaction | Predicted Product |

| KMnO₄, H₃O⁺, heat | Benzylic Methyl Group | 2-(1-Propynyl)benzoic acid |

It is important to note that the alkyne functionality might also be sensitive to strong oxidizing conditions, potentially leading to cleavage of the triple bond or other side reactions. The specific outcome would depend on the reaction conditions employed.

Reactivity of the 1-Propynyl Moiety

The carbon-carbon triple bond of the 1-propynyl group is a site of high electron density, making it susceptible to a variety of chemical transformations.

The triple bond readily undergoes electrophilic addition reactions. libretexts.org In these reactions, an electrophile adds to one of the sp-hybridized carbons, forming a vinyl cation intermediate, which is then attacked by a nucleophile. The regioselectivity of the addition is influenced by the electronic effects of the o-tolyl group.

Common addition reactions include:

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond.

Hydration: The addition of water, typically catalyzed by acid or mercury salts, to form an enol that tautomerizes to a ketone.

Halogenation: The addition of halogens (X₂) such as Br₂ or Cl₂.

These reactions can proceed as either 1,2-addition, where both new bonds form on adjacent carbons of the original alkyne, or in some cases with conjugated systems, as 1,4-addition. masterorganicchemistry.com The stereoselectivity of the addition can be either syn or anti, depending on the specific reaction mechanism. masterorganicchemistry.com For instance, the reaction with thiols, known as the thiol-yne reaction, is a type of nucleophilic conjugate addition. nih.gov

The 1-propynyl group can participate as a component in cycloaddition reactions to form cyclic structures. These reactions are valuable for constructing complex polycyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): While less common for simple alkynes, appropriately activated alkynes can act as dienophiles in Diels-Alder reactions. In the context of "Benzene, 1-methyl-2-(1-propynyl)-", the alkyne could potentially react with a suitable diene to form a six-membered ring.

[3+2] Cycloaddition: The alkyne can react with 1,3-dipoles, such as azides or nitrile oxides, to afford five-membered heterocyclic rings. mdpi.com

[2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions with alkenes can lead to the formation of cyclobutene (B1205218) derivatives. researchgate.netresearchgate.net

Sunlight-initiated cycloaddition reactions of the benzene ring itself can also occur, particularly when the ring is substituted with both electron-donating and electron-accepting groups, leading to ortho, meta, or para cycloaddition products. ias.ac.in

Transition metal catalysts play a pivotal role in activating the alkyne bond and enabling a wide range of transformations with high selectivity and efficiency. researchgate.netdntb.gov.ua

Hydration: Gold, platinum, and other transition metal complexes can catalyze the hydration of the alkyne to form ketones with regioselectivity that is often complementary to acid-catalyzed methods. researchgate.net

Hydroamination: The addition of an N-H bond across the triple bond can be catalyzed by various metals, providing access to enamines or imines.

Cyclization: Metal catalysts can promote intramolecular cyclization reactions involving the alkyne and the adjacent aromatic ring or other functional groups. researchgate.net For example, titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis demonstrates how metal catalysis can control regioselectivity in alkyne coupling reactions. nih.gov

Intramolecular Cyclization Reactions and Annulation Pathways

The ortho-disposed methyl and 1-propynyl groups on the benzene ring provide a structural motif that is well-suited for intramolecular cyclization reactions, leading to the formation of fused ring systems.

"Benzene, 1-methyl-2-(1-propynyl)-" and its derivatives can serve as precursors for the synthesis of various fused ring systems through intramolecular reactions.

Carbocyclic Systems: Under strongly acidic conditions or through metal catalysis, the alkyne can act as an electrophile or be activated to react with the adjacent aromatic ring in an intramolecular Friedel-Crafts-type reaction, leading to the formation of indene (B144670) derivatives.

Heterocyclic Systems: If the benzylic methyl group is first functionalized to contain a nucleophilic heteroatom (e.g., -OH, -NH₂), intramolecular cyclization onto the alkyne can occur. For instance, an intramolecular hydroamination/cyclization cascade can lead to the formation of fused nitrogen-containing heterocycles. nih.gov Similarly, intramolecular reactions involving oxygen nucleophiles can yield fused oxygen-containing heterocycles. researchgate.net Electrophilic addition to o-(phenylsulfanyl)phenylalkynes can lead to the formation of 1-phenyl-1-benzothiophenium salts. rsc.org The synthesis of fused heterocyclic polymers has also been explored using related building blocks. rsc.org

The development of synthetic methods for heterocycle-substituted and fused azulenes has also been a subject of recent interest, employing various strategies including cyclization reactions. mdpi.com

Mechanistic Investigations of Cyclization Pathways, including Electrophilic Cyclization

The presence of the ortho-propynyl group on the toluene (B28343) ring allows for intramolecular cyclization reactions, particularly under electrophilic conditions. While specific studies on Benzene, 1-methyl-2-(1-propynyl)- are not prevalent in the reviewed literature, the mechanism can be inferred from studies on similar ortho-alkynyl aromatic systems.

The generally accepted mechanism for electrophilic cyclization of such compounds involves the initial activation of the alkyne's triple bond by an electrophile (E⁺). longdom.orgbeilstein-journals.org This forms a vinyl cation intermediate. The adjacent aromatic ring, activated by the methyl group, can then act as a nucleophile, attacking the electron-deficient center. This intramolecular attack leads to the formation of a cyclic carbocation, which subsequently undergoes deprotonation to restore aromaticity and yield the final cyclized product. The regioselectivity of the cyclization is influenced by the nature of the electrophile and the substitution pattern of the aromatic ring. beilstein-journals.org

For Benzene, 1-methyl-2-(1-propynyl)-, two primary cyclization pathways can be postulated depending on the position of the initial electrophilic attack on the propynyl group:

Attack at the terminal carbon: This would lead to a carbocation on the internal carbon of the former triple bond. Intramolecular attack by the aromatic ring would then likely proceed at the carbon bearing the methyl group, influenced by its electron-donating effect, to form a six-membered ring.

Attack at the internal carbon: This would generate a carbocation at the terminal position, which could also be attacked by the aromatic ring.

The resulting products from these electrophilic cyclizations are typically substituted naphthalenes or related fused aromatic systems. The specific electrophiles used, such as halogens (I₂, Br₂) or strong acids, play a crucial role in directing the reaction and determining the final product structure. acs.org

Pyrolysis and Thermal Rearrangement Studies

High-temperature conditions induce significant changes in the structure of Benzene, 1-methyl-2-(1-propynyl)-, leading to decomposition and rearrangement.

Thermal Decomposition Pathways and Product Distribution

The pyrolysis of Benzene, 1-methyl-2-(1-propynyl)- is expected to proceed through a series of complex radical reactions. Based on studies of similar aromatic compounds, the initial steps likely involve the homolytic cleavage of the weakest bonds in the molecule. rsc.org In this case, the benzylic C-H bonds of the methyl group and the C-C bond between the aromatic ring and the propynyl group are potential initiation sites.

Decomposition of related compounds like 2-nitrotoluene (B74249) has been shown to occur in stages, with onset temperatures for decomposition being significantly influenced by additives. researchgate.net For instance, the presence of bases can lower the decomposition temperature, while neutral salts may increase it. researchgate.net The thermal decomposition of α-nitrotoluene yields a variety of products including benzonitrile, benzaldehyde, and various nitrogen oxides, with the product distribution being dependent on temperature and heating duration. rsc.org

For Benzene, 1-methyl-2-(1-propynyl)-, the expected pyrolysis products would include smaller unsaturated hydrocarbons like acetylene (B1199291) and propyne (B1212725), as well as aromatic fragments. nih.gov The product distribution would be highly dependent on the pyrolysis temperature, pressure, and residence time.

Table 1: Potential Pyrolysis Products of Benzene, 1-methyl-2-(1-propynyl)- and Related Compounds

| Compound Category | Potential Products | Reference for Analogous Decomposition |

| Small Hydrocarbons | Methane, Ethylene, Acetylene, Propyne | nih.gov |

| Aromatic Fragments | Benzene, Toluene, Styrene | rsc.org |

| Polycyclic Aromatics | Naphthalene (B1677914), Anthracene | nih.gov |

This table is illustrative and based on the pyrolysis of analogous aromatic compounds. The actual product distribution for Benzene, 1-methyl-2-(1-propynyl)- would require experimental verification.

Isomerization and Rearrangement Processes under High Temperatures and Pressures

Under high temperatures, Benzene, 1-methyl-2-(1-propynyl)- can undergo various isomerization and rearrangement reactions. One plausible pathway is a longdom.orgnih.gov-hydride shift, a common thermal rearrangement in conjugated systems. This could lead to the formation of an allene (B1206475) intermediate, which could then undergo further reactions.

Another potential rearrangement is the intramolecular cyclization, similar to what is observed in electrophilic cyclization but driven by thermal energy. This could lead to the formation of indene or naphthalene derivatives through radical cyclization mechanisms. The high temperatures and pressures would favor the formation of thermodynamically stable polycyclic aromatic hydrocarbons.

Studies on the thermal decomposition of other aromatic compounds have shown that complex rearrangements and condensations occur, leading to the formation of larger, more complex aromatic structures. nih.gov The specific pathways and the resulting product distribution are highly sensitive to the reaction conditions.

Derivatization and Functionalization Strategies

Direct Functionalization of the Benzene (B151609) Ring with Preserved Side Chains

The benzene ring of Benzene, 1-methyl-2-(1-propynyl)- is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The directing effects of the existing substituents—the methyl group (ortho-, para-directing) and the 1-propynyl group (meta-directing with respect to its point of attachment, though its electronic influence is complex)—will govern the regioselectivity of these reactions.

Typical electrophilic substitution reactions that could be applied to this scaffold include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the benzene ring. The precise location of substitution would be influenced by the combined directing effects of the methyl and propynyl (B12738560) groups.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as iron(III) bromide.

Friedel-Crafts Alkylation and Acylation: These reactions, employing alkyl halides or acyl halides with a Lewis acid catalyst, would append alkyl or acyl groups to the aromatic ring, further increasing molecular complexity.

The preservation of the methyl and propynyl side chains during these transformations is crucial for retaining key functional handles for subsequent derivatization steps. Careful selection of reaction conditions is paramount to avoid unwanted side reactions involving these groups.

Selective Modification of the Methyl Substituent

The methyl group attached to the benzene ring provides another avenue for functionalization, primarily through free-radical reactions.

Halogenation: Under UV light or with the use of radical initiators, the methyl group can be halogenated, for instance with N-bromosuccinimide (NBS), to yield a benzylic bromide. This benzylic halide is a versatile intermediate that can be converted into a variety of other functional groups, such as alcohols, ethers, amines, and nitriles, through nucleophilic substitution reactions.

Oxidation: Controlled oxidation of the methyl group can lead to the formation of a carboxylic acid (benzoic acid derivative), an aldehyde, or an alcohol, depending on the oxidizing agent and reaction conditions employed.

These modifications transform the relatively inert methyl group into a reactive handle, opening up new possibilities for building more elaborate molecules. Recent advancements have also explored the direct C-H functionalization of toluene (B28343) and its derivatives using photocatalysis, offering a modern approach to introduce new carbon-carbon bonds at the benzylic position. researchgate.net

Transformations of the 1-Propynyl Group into Other Functionalties

The 1-propynyl group is a highly versatile functional group that can participate in a wide range of chemical transformations. Its internal position presents unique reactivity compared to terminal alkynes.

Reduction: The triple bond of the propynyl group can be fully or partially reduced. Catalytic hydrogenation over a palladium catalyst can lead to the corresponding propyl-substituted benzene. Using a poisoned catalyst, such as Lindlar's catalyst, would selectively yield the (Z)-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) would produce the (E)-alkene.

Hydration: In the presence of a mercury catalyst and acid, the alkyne can be hydrated to form a ketone. For an internal alkyne like the 1-propynyl group, this reaction would yield a mixture of two possible ketones.

Cyclization Reactions: The propynyl group is an excellent participant in various cyclization reactions, particularly for the synthesis of heterocyclic compounds. nih.gov Electrophilic cyclization reactions, often initiated by halogens or other electrophiles, can lead to the formation of carbo- and heterocyclic structures. nih.govresearchgate.net For instance, o-alkynylphenyl derivatives can undergo cyclization to form substituted indenes or other fused ring systems. Radical cyclization reactions also provide a powerful tool for constructing cyclic molecules from precursors containing an alkyne. mdpi.com

A summary of potential transformations of the 1-propynyl group is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Full Hydrogenation | H₂, Pd/C | Propyl |

| Partial Hydrogenation (Z-selective) | H₂, Lindlar's Catalyst | (Z)-1-Propenyl |

| Partial Hydrogenation (E-selective) | Na, NH₃ (l) | (E)-1-Propenyl |

| Hydration | H₂SO₄, H₂O, HgSO₄ | Ketone |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkene |

| Cycloaddition | Dienes, various catalysts | Fused carbocycles/heterocycles |

Synthesis of Complex Molecular Architectures from Benzene, 1-methyl-2-(1-propynyl)- as a Core Building Block

The strategic combination of the functionalization methods described above allows for the use of Benzene, 1-methyl-2-(1-propynyl)- as a central building block for the synthesis of complex molecular architectures.

For example, initial functionalization of the methyl group to an alcohol, followed by conversion to a leaving group, could set the stage for an intramolecular reaction with the propynyl group, potentially forming a cyclized product. Alternatively, functional groups introduced onto the benzene ring could participate in reactions with the side chains.

The synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and natural products, is a significant application of ortho-alkynyl toluene derivatives. researchgate.netresearchgate.net By introducing appropriate functionalities, the molecule can be guided to form a variety of heterocyclic cores, such as indoles, quinolines, and benzofurans, through intramolecular cyclization pathways. nih.govnih.gov The development of one-pot, multi-component reactions further expands the synthetic utility, allowing for the rapid construction of complex molecules like meta-hetarylanilines from related building blocks. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For Benzene (B151609), 1-methyl-2-(1-propynyl)- , ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, the methyl group attached to the ring, and the methyl group of the propynyl (B12738560) substituent. The aromatic protons would appear as a complex multiplet pattern in the typical aromatic region (~7.0-7.5 ppm) due to their coupling with each other. The ortho-substitution pattern would lead to a characteristic set of four distinct signals. The protons of the ring's methyl group would produce a singlet at approximately 2.4 ppm, while the propynyl methyl protons would also yield a singlet, but further upfield, around 2.0 ppm.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. For Benzene, 1-methyl-2-(1-propynyl)- , ten distinct signals would be expected. The aromatic carbons would resonate in the ~120-140 ppm range, with the carbons directly attached to the substituents showing unique chemical shifts. The two sp-hybridized carbons of the alkyne would be found in the ~80-90 ppm region. The methyl carbon of the tolyl group would appear around 20 ppm, and the propynyl methyl carbon would be at a lower field, around 4 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the assignments. A COSY spectrum would show correlations between coupled protons, for instance, among the aromatic protons. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, 1-methyl-2-(1-propynyl)- Data is predicted based on standard chemical shift values and analysis of similar compounds.

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H3/H4/H5/H6) | 7.0 - 7.5 | Multiplet (m) | 4H |

| Ring-CH₃ | ~2.4 | Singlet (s) | 3H |

| Propynyl-CH₃ | ~2.0 | Singlet (s) | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, 1-methyl-2-(1-propynyl)- Data is predicted based on standard chemical shift values and analysis of similar compounds.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-1 (C-CH₃) | ~140 |

| Aromatic C-2 (C-C≡C) | ~124 |

| Aromatic C-H | 125 - 130 |

| Alkynyl C≡C-CH₃ | ~91 |

| Alkynyl C≡C-Ar | ~80 |

| Ring-CH₃ | ~21 |

| Propynyl-CH₃ | ~4 |

Mass Spectrometry (MS) Techniques and Fragmentation Analysis (e.g., GC-MS, Py-GC-MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu For Benzene, 1-methyl-2-(1-propynyl)- , MS would confirm the molecular weight and provide structural clues through analysis of its fragmentation pattern. wikipedia.org

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z = 130, corresponding to the molecular weight of C₁₀H₁₀. A significant fragment would be the loss of a methyl radical (•CH₃) from the propynyl group, leading to a stable propargyl-type cation at m/z = 115. This [M-15]⁺ peak is often a prominent feature in the spectra of such compounds. Another characteristic fragmentation pathway for alkylbenzenes is the formation of a tropylium (B1234903) ion. neu.edu.tr For this molecule, rearrangement followed by loss of a methyl radical could lead to a substituted tropylium or related cyclic ion at m/z 115. Further fragmentation of the m/z 115 ion could occur through the loss of acetylene (B1199291) (C₂H₂), resulting in an ion at m/z = 89.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular formula. uci.edu HRMS can measure m/z values to several decimal places, allowing for the unambiguous determination of the elemental composition from the precise mass, which for C₁₀H₁₀ is 130.07825.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it ideal for analyzing complex mixtures and confirming the identity of individual components. caymanchem.com Pyrolysis-GC-MS (Py-GC-MS) could be used to study the thermal decomposition products of related polymeric materials where this structure might be a repeating unit.

Table 3: Predicted Key Fragmentation Ions for Benzene, 1-methyl-2-(1-propynyl)- in EI-MS Data is predicted based on established fragmentation patterns of aromatic and alkyne compounds.

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 130 | [C₁₀H₁₀]⁺• | Molecular Ion (M⁺•) |

| 115 | [C₉H₇]⁺ | Loss of •CH₃ from propynyl group or ring methyl after rearrangement |

| 89 | [C₇H₅]⁺ | Loss of C₂H₂ from [M-15]⁺ ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uci.edu The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying functional groups.

The IR spectrum of Benzene, 1-methyl-2-(1-propynyl)- would exhibit several characteristic absorption bands. A weak but sharp absorption around 2200-2260 cm⁻¹ would be indicative of the C≡C triple bond stretch of the internal alkyne. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H stretching of the methyl groups would appear just below 3000 cm⁻¹. The ortho-substitution pattern on the benzene ring would give rise to a characteristic out-of-plane bending vibration in the 735-770 cm⁻¹ region.

Raman spectroscopy would also be valuable, as the symmetric C≡C stretch of the internal alkyne, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum.

Table 4: Predicted Characteristic Infrared (IR) Absorption Bands for Benzene, 1-methyl-2-(1-propynyl)- Data is predicted based on standard group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretch | Medium |

| 2850 - 3000 | Alkyl C-H Stretch | Medium |

| 2200 - 2260 | C≡C Stretch (Internal Alkyne) | Weak to Medium |

| 1450 - 1600 | Aromatic C=C Stretch | Medium to Strong |

| 735 - 770 | Aromatic C-H Out-of-Plane Bending (ortho-disubstituted) | Strong |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like Benzene, 1-methyl-2-(1-propynyl)- . shimadzu.com A sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases.

The purity of a sample of Benzene, 1-methyl-2-(1-propynyl)- would be determined by injecting it into a GC system, typically equipped with a flame ionization detector (FID). A single sharp peak would indicate a high-purity sample, while the presence of other peaks would signify impurities.

Retention Index (RI) analysis provides a standardized measure of a compound's retention time, which is more reproducible between different instruments and conditions than the retention time itself. gcms.cz The RI is calculated by running a series of n-alkanes along with the analyte. Although experimental RI values for Benzene, 1-methyl-2-(1-propynyl)- are not available, they could be determined on various stationary phases (e.g., non-polar DB-5, polar WAX) to aid in its identification in complex mixtures. nist.gov

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase and a column packed with a solid stationary phase. While GC is often preferred for volatile nonpolar compounds, HPLC is also applicable and is particularly useful for less volatile or thermally sensitive compounds.

For Benzene, 1-methyl-2-(1-propynyl)- , a reversed-phase HPLC method would likely be employed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection would typically be performed using a UV detector, taking advantage of the strong UV absorbance of the aromatic ring. HPLC would be effective for assessing the purity of the compound and for preparative-scale purification.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be used to calculate the electron density and, consequently, the atomic positions.

Benzene, 1-methyl-2-(1-propynyl)- is a liquid at room temperature, and therefore, single-crystal X-ray diffraction cannot be performed under standard conditions. However, the technique is invaluable for elucidating the solid-state structures of related crystalline derivatives or analogues. researchgate.net Analysis of such structures would provide precise bond lengths, bond angles, and information on intermolecular interactions (e.g., π-π stacking) in the solid state, offering insights into the packing and conformational preferences of ortho-alkynyl-substituted benzene rings.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like the Hartree-Fock (HF) method and Density Functional Theory (DFT) are instrumental in this regard. wikipedia.orgnumberanalytics.comgithub.io The HF method offers a foundational approximation of the wavefunction and energy of a quantum many-body system, treating electron-electron repulsion in an averaged way. wikipedia.orgnumberanalytics.com DFT, on the other hand, has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, by calculating the electron density of a system to determine its properties. numberanalytics.com

For "Benzene, 1-methyl-2-(1-propynyl)-," these calculations can elucidate key aspects of its electronic nature. The distribution of electron density, for instance, can reveal the electrophilic and nucleophilic sites, offering clues about its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and reactive.

Table 1: Illustrative Calculated Electronic Properties of Benzene (B151609)

| Property | Calculated Value | Method |

| HOMO Energy | -9.2 eV | DFT/B3LYP |

| LUMO Energy | 0.2 eV | DFT/B3LYP |

| Ionization Potential | 9.25 eV | Experimental |

| Electron Affinity | -1.15 eV | Experimental |

This table presents illustrative data for benzene to demonstrate the outputs of quantum chemical calculations. The exact values for Benzene, 1-methyl-2-(1-propynyl)- would differ due to the presence of the methyl and propynyl (B12738560) substituents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and interactions with other molecules. wikipedia.orgwustl.edu By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a movie-like view of molecular motion. wikipedia.org The interactions between atoms are described by a set of empirical potential energy functions known as a force field. wikipedia.orgnih.gov For aromatic molecules like "Benzene, 1-methyl-2-(1-propynyl)-," force fields such as AMBER, CHARMM, and OPLS are commonly used, with specialized parameters for aromatic systems. nih.govresearchgate.net

A key application of MD for "Benzene, 1-methyl-2-(1-propynyl)-" would be conformational analysis. mun.ca The rotation around the single bond connecting the propynyl group to the benzene ring, as well as the rotation of the methyl group, can lead to different conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. calcus.cloud

Furthermore, MD simulations can shed light on the intermolecular interactions of "Benzene, 1-methyl-2-(1-propynyl)-" in different environments, such as in a solvent or in the presence of other molecules. acs.org These simulations can quantify the strength and nature of interactions like van der Waals forces and pi-stacking, which are crucial for understanding its physical properties and how it might interact with biological targets.

Table 2: Illustrative Intermolecular Interaction Energies for Benzene Dimer

| Interaction Type | Calculated Energy (kcal/mol) | Method |

| Parallel-displaced | -2.7 | MP2/aug-cc-pVTZ |

| T-shaped | -2.5 | MP2/aug-cc-pVTZ |

| Sandwich | -1.8 | MP2/aug-cc-pVTZ |

This table provides example interaction energies for the benzene dimer to illustrate the kind of data obtainable from computational studies. The interaction energies for Benzene, 1-methyl-2-(1-propynyl)- would be influenced by its specific substituents.

Reaction Pathway and Transition State Calculations for Mechanistic Elucidation

Understanding the mechanism of a chemical reaction is a central goal of chemistry. Computational methods allow for the detailed exploration of reaction pathways, identifying the transition states that connect reactants to products. numberanalytics.com Transition state theory provides the theoretical framework for this, defining the transition state as a first-order saddle point on the potential energy surface. github.iofiveable.me

For "Benzene, 1-methyl-2-(1-propynyl)-," which possesses a reactive alkyne group, several reactions can be envisaged, such as electrophilic additions to the triple bond or cyclization reactions involving the ortho-methyl group. Computational methods can be used to model these potential reaction pathways. Techniques like the nudged elastic band (NEB) method or synchronous transit-guided quasi-Newton (QST2/QST3) methods are employed to locate the transition state structure. ucsb.eduucsb.edufiveable.menumberanalytics.com

Once the transition state is located, its structure can be analyzed, and the activation energy of the reaction can be calculated as the energy difference between the transition state and the reactants. thoughtco.comcalculatorsconversion.com This information is crucial for predicting the feasibility and rate of a reaction. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state indeed connects the desired reactants and products. numberanalytics.comfiveable.me

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Computational Method |

| Electrophilic Addition | Alkene + HBr | Bromoalkane | 15-25 | DFT/B3LYP |

| Cyclization | Diene | Cyclohexene | 25-35 | CASSCF |

This table presents hypothetical activation energies for common organic reactions to exemplify the data generated from reaction pathway calculations. The actual activation energies for reactions involving Benzene, 1-methyl-2-(1-propynyl)- would need to be specifically calculated.

Structure-Activity Relationship Modeling through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.orgiupac.org The fundamental principle is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. fiveable.me

In the context of "Benzene, 1-methyl-2-(1-propynyl)-," if a set of analogous compounds with varying substituents were synthesized and their biological activity (e.g., enzyme inhibition, receptor binding) measured, a QSAR model could be developed. This involves calculating a range of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. ijsdr.org A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 4: Illustrative Molecular Descriptors for QSAR Modeling

| Descriptor | Description | Relevance to Activity |

| LogP | Octanol-water partition coefficient | Hydrophobicity, membrane permeability |

| Molecular Weight | Mass of the molecule | Size, steric effects |

| Dipole Moment | Measure of molecular polarity | Electrostatic interactions |

| HOMO/LUMO Energy | Energies of frontier molecular orbitals | Reactivity, charge transfer |

This table lists common descriptors used in QSAR studies. The specific descriptors that are important for the activity of Benzene, 1-methyl-2-(1-propynyl)- derivatives would depend on the biological target and mechanism of action.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental spectra. numberanalytics.com

For "Benzene, 1-methyl-2-(1-propynyl)-," computational methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.ioacs.org Methods like Gauge-Including Atomic Orbital (GIAO) are used, often in conjunction with DFT, to calculate the magnetic shielding tensors of the nuclei. numberanalytics.com These calculated shieldings can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Comparing predicted spectra with experimental data can help confirm the structure of a newly synthesized compound. frontiersin.orgnih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated by performing a frequency analysis at a stationary point on the potential energy surface. These frequencies correspond to the absorption bands in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.netmdpi.com These calculations provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the wavelength and intensity of the absorption bands in the UV-Vis spectrum. acs.orgresearchgate.net

Table 5: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related Molecule (Toluene)

| Spectroscopic Data | Experimental Value | Calculated Value | Computational Method |

| ¹³C NMR (ipso-carbon) | 138.4 ppm | 140.2 ppm | GIAO-DFT/B3LYP |

| C-H stretch (methyl) | ~2920 cm⁻¹ | ~3050 cm⁻¹ (unscaled) | DFT/B3LYP |

| UV-Vis λmax | 262 nm | 258 nm | TD-DFT/B3LYP |

This table provides an illustrative comparison for toluene (B28343) to demonstrate the accuracy that can be achieved with computational spectroscopy. The specific values for Benzene, 1-methyl-2-(1-propynyl)- would need to be calculated.

Applications in Materials Science and Advanced Synthetic Building Blocks

Supramolecular Chemistry and Self-Assembly

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Assemblies

It is important to note that the absence of published research does not definitively mean the compound has never been synthesized or studied, but rather that such studies are not available in the public domain of scientific literature that was accessed.

Organic Optoelectronic Materials Development

The field of organic optoelectronics relies on molecules with specific electronic and photophysical properties, which are often found in extended π-conjugated systems. Benzene (B151609), 1-methyl-2-(1-propynyl)- serves as a valuable foundational unit for constructing these larger, more complex molecules essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The utility of this compound stems from the reactivity of its 1-propynyl group. This terminal alkyne is an ideal handle for carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the straightforward connection of alkynes with aryl or vinyl halides. In this context, Benzene, 1-methyl-2-(1-propynyl)- can be coupled with various aromatic halides to systematically extend the π-conjugation. This process is fundamental to tuning the HOMO/LUMO energy levels of the resulting material, which in turn dictates its electronic and optical properties, such as the color of emitted light or the range of light absorption.

The ortho-methyl substituent on the benzene ring also plays a crucial role. This methyl group can influence the final properties of a larger macromolecule in several ways:

Solubility: The non-polar methyl group can enhance the solubility of the resulting conjugated materials in organic solvents, which is a critical factor for solution-based processing and device fabrication.

Morphology: The steric hindrance introduced by the ortho-methyl group can disrupt intermolecular π-π stacking in the solid state. This can be advantageous in preventing aggregation-caused quenching of fluorescence, a common issue in solid-state emitters, potentially leading to materials with higher photoluminescence quantum yields in thin films.

By incorporating Benzene, 1-methyl-2-(1-propynyl)- into larger molecular wires or dendritic structures, researchers can theoretically design novel fluorophores, charge-transport materials, and photosensitizers with tailored characteristics for next-generation optoelectronic applications.

Precursors for Specialized Organic Ligands in Coordination Chemistry

In coordination chemistry, the design of organic ligands is paramount as they dictate the geometry, reactivity, and catalytic activity of the resulting metal complexes. The structure of Benzene, 1-methyl-2-(1-propynyl)- makes it an excellent precursor for a variety of specialized ligands.

The 1-propynyl group is a versatile functional moiety for ligand synthesis. It can be utilized in several ways:

Acetylide Formation: The terminal alkyne proton is acidic and can be removed by a strong base to form a metal acetylide. This allows the molecule to act as a σ-donor ligand, directly bonding to a metal center through the terminal carbon of the alkyne.

"Click" Chemistry: The alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click" chemistry. This allows for the covalent attachment of the tolyl-propynyl scaffold to other molecules containing azide (B81097) groups, enabling the modular synthesis of complex, multidentate ligands. For example, linking it to a molecule bearing two azide groups could yield a tridentate ligand.

Functional Group Transformation: The triple bond can undergo various addition reactions to introduce other donor atoms. For instance, hydration could yield a ketone, while hydroamination could introduce a nitrogen donor, transforming the simple alkyne into a more complex chelating arm.

The ortho-tolyl framework provides a rigid backbone for the ligand, pre-organizing the coordinating atoms in a specific spatial arrangement. The methyl group provides steric bulk, which can be used to create a defined coordination pocket around the metal ion. This steric influence can prevent undesired side reactions, stabilize reactive intermediates, or enforce a specific coordination geometry (e.g., tetrahedral vs. square planar), which is crucial for tuning the selectivity of a metal catalyst. The synthesis of coordination polymers and metal-organic frameworks (MOFs) often relies on rigid organic linkers to build extended, porous structures. mdpi.commdpi.com The derivatized forms of Benzene, 1-methyl-2-(1-propynyl)- could serve as such linkers, where the specific geometry and functionality are pre-designed into the ligand precursor.

Catalysis Research and Mechanistic Investigations

Role as a Substrate in Diverse Catalytic Reactions

Benzene (B151609), 1-methyl-2-(1-propynyl)- and its close derivatives are valuable substrates in a variety of transition-metal-catalyzed reactions, particularly those involving the activation of the alkyne moiety. The ortho positioning of the methyl and propynyl (B12738560) groups allows for facile intramolecular cyclization reactions, providing efficient pathways to polycyclic aromatic hydrocarbons and other complex frameworks.

Gold catalysts, in particular, have proven highly effective in activating the alkyne for intramolecular transformations. For example, derivatives of 2-propynyltoluene are used in gold(I)-catalyzed cascade reactions that proceed via an initial intramolecular cyclization. This step transforms the substrate into a highly reactive intermediate that can engage in subsequent intermolecular reactions. A notable application is a cascade protocol that begins with a gold-promoted 6-endo-dig cyclization of a related diazo-yne substrate to generate a unique β-aryl gold-carbene species. This intermediate then participates in a [4+2]-cycloaddition with an external alkene, rapidly building polycarbocyclic structures under mild conditions nih.govresearchgate.netresearchgate.net.

The efficiency of such catalytic transformations is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. The following table details representative conditions for a gold-catalyzed cascade reaction starting from a derivative of 2-propynyltoluene.

Table 1: Representative Conditions for Gold(I)-Catalyzed Cyclization/Cycloaddition

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Product Class | Ref. |

|---|

Incorporation into Catalytic Systems as a Ligand Component or Support

While not typically employed as a formal, isolable ligand, the aromatic ring of Benzene, 1-methyl-2-(1-propynyl)- can play a crucial role in the catalytic cycle by coordinating to the metal center. This transient interaction is a key feature in certain rhodium-catalyzed transformations. In these systems, a dicationic rhodium species can activate a bond on a substituent by first forming an η⁶-arene complex with the substrate's benzene ring. This π-coordination polarizes the molecule, facilitating subsequent steps such as heterolysis or oxidative addition, effectively incorporating the substrate's arene moiety as a temporary ligand component within the catalytic machinery.

Mechanistic Studies of Catalyzed Transformations Involving the Compound and its Derivatives

Significant research has focused on understanding the mechanisms by which catalysts transform 2-propynyltoluene and related structures. Computational studies, including Density Functional Theory (DFT) calculations, combined with experimental evidence have been instrumental in elucidating the reactive intermediates and transition states involved.

In gold-catalyzed reactions, the mechanism is believed to proceed through the formation of highly electrophilic intermediates. For instance, the cycloisomerization of 1,n-enynes, a related class of substrates, is proposed to involve cyclopropyl gold(I) carbene-like intermediates acs.org. In the case of the gold-catalyzed cascade reaction of ortho-alkynylaryl diazo compounds, mechanistic studies and calculations confirm the formation of a β-aryl gold-carbene species via a 6-endo-dig cyclization. This intermediate is key to the subsequent cycloaddition, where it functions as a four-carbon synthon nih.govresearchgate.netresearchgate.net.

For rhodium-catalyzed reactions, such as the cyclization of o-alkynyl phenols and anilines, a plausible mechanism involves the initial coordination of the alkyne to the Rh(I) center. This is followed by a 5-endo cyclization to form an aryl-rhodium intermediate. This organometallic species then reacts with other components in the mixture, leading to the final product and regeneration of the active catalyst acs.org.

Development of Novel Catalytic Pathways Utilizing Alkynylbenzene Structures

The reactivity of alkynylbenzene structures like 2-propynyltoluene has spurred the development of novel and atom-economical catalytic pathways. These methods leverage the ability of transition metals to orchestrate complex bond formations in a single operation, often referred to as cascade or domino reactions.

Gold(I) catalysis, in particular, has transformed the use of alkynes in synthesis. By stabilizing key cationic intermediates, gold catalysts enable complex cyclizations and rearrangements that lead to intricate molecular architectures with high efficiency acs.org. The development of cascade reactions that generate polycyclic frameworks from simple alkynylarene precursors is a testament to this advancement nih.govresearchgate.net.

Similarly, rhodium catalysts have been developed for the cycloisomerization of various propargyl derivatives, providing efficient routes to six-membered azacycles and 2,3-disubstituted indoles and benzofurans acs.orgnih.gov. These methods are often characterized by mild reaction conditions and high yields, showcasing the power of catalysis to streamline the synthesis of valuable heterocyclic and carbocyclic compounds from readily available alkynylbenzene building blocks.